

# Tripolin B molecular weight and formula

## C<sub>12</sub>H<sub>9</sub>N<sub>3</sub>O

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: Tripolin B

Cat. No.: B2566831

[Get Quote](#)

## Tripolin B: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Tripolin B**, with the chemical formula C<sub>12</sub>H<sub>9</sub>N<sub>3</sub>O, is a small molecule identified as an in vitro inhibitor of Aurora A and Aurora B kinases.[1] Despite its activity in biochemical assays, it has been observed to be inactive in cell-based assays. This guide provides a comprehensive overview of the technical data available for **Tripolin B**, including its physicochemical properties, in vitro biological activity, and detailed experimental protocols relevant to its study. Diagrams of the pertinent signaling pathway and experimental workflows are also provided to facilitate a deeper understanding of its biochemical context and analysis.

### Physicochemical Properties

**Tripolin B** is a yellow solid with a molecular weight of 211.22 g/mol . Its chemical structure and properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C12H9N3O	
Molecular Weight	211.22 g/mol	
IUPAC Name	(3E)-3-(1H-imidazol-5-ylmethylene)-1,3-dihydro-2H-indol-2-one	
Appearance	Yellow Solid	
Solubility	Soluble in DMSO	

## Biological Activity and Mechanism of Action

**Tripolin B** has been characterized as an ATP-competitive inhibitor of Aurora A and Aurora B kinases in vitro.[1] This is supported by in vitro kinase assays where the IC50 value for Aurora A inhibition by **Tripolin B** increases with higher concentrations of ATP. However, it is important to note that **Tripolin B** did not demonstrate inhibitory activity in cellular assays.[1]

## Quantitative In Vitro Activity

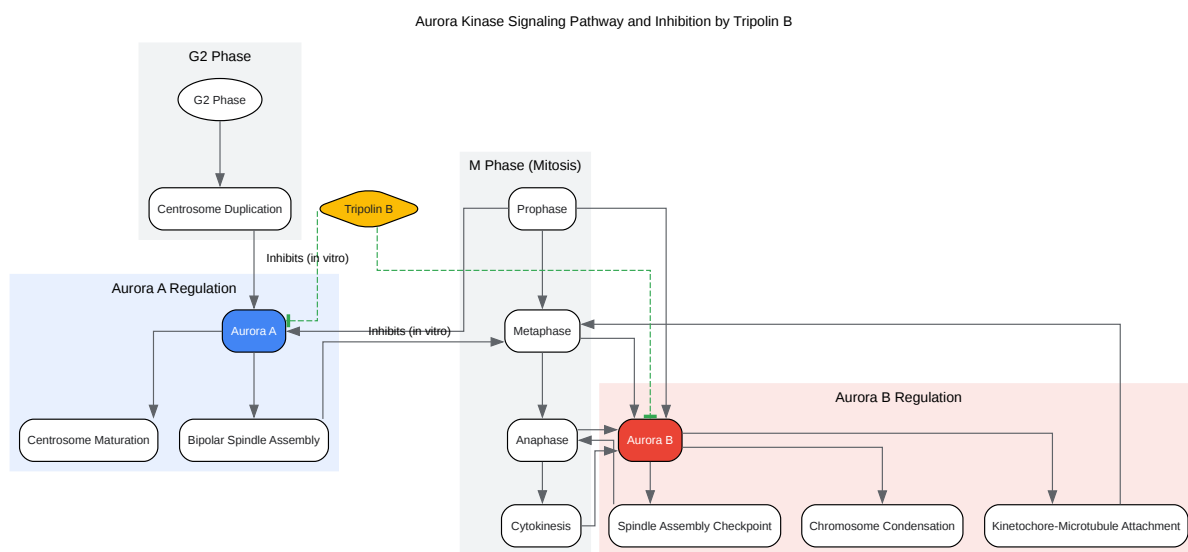
The inhibitory activity of **Tripolin B** against Aurora A and Aurora B kinases has been quantified, as well as its ability to thermally stabilize Aurora A.

Target Kinase	Assay Type	Metric	Value (μM)	Reference
Aurora A	In Vitro Kinase Assay	IC50	2.5	[1]
Aurora B	In Vitro Kinase Assay	IC50	6	[1]

Protein	Assay Type	Metric	Value (°C)	Reference
Aurora A	Differential Scanning Fluorimetry	ΔTm	+8	

## Signaling Pathway

**Tripolin B** targets Aurora A and Aurora B kinases, which are key regulators of cell division. The diagram below illustrates the points of inhibition by **Tripolin B** within the Aurora kinase signaling pathway during mitosis.



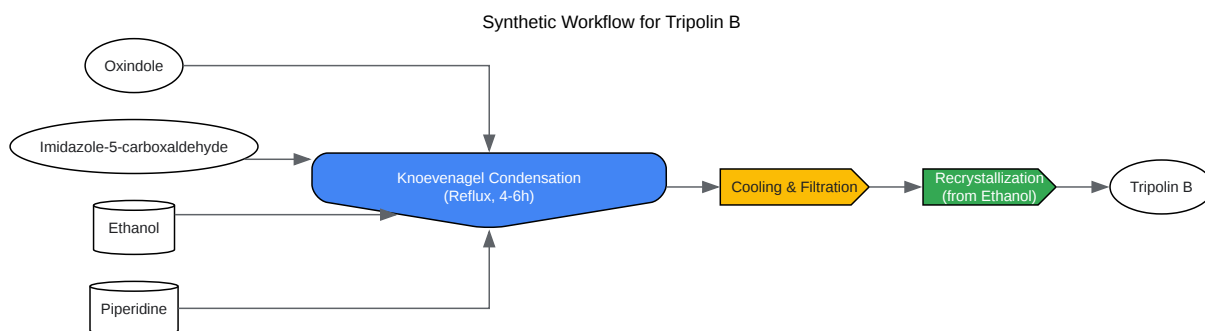
[Click to download full resolution via product page](#)

Caption: Inhibition of Aurora A and B by **Tripolin B** in vitro.

## Experimental Protocols

### Synthesis of Tripolin B

The synthesis of **Tripolin B** can be achieved via a Knoevenagel condensation reaction. The following is a representative protocol based on established methods for analogous compounds.



[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **Tripolin B**.

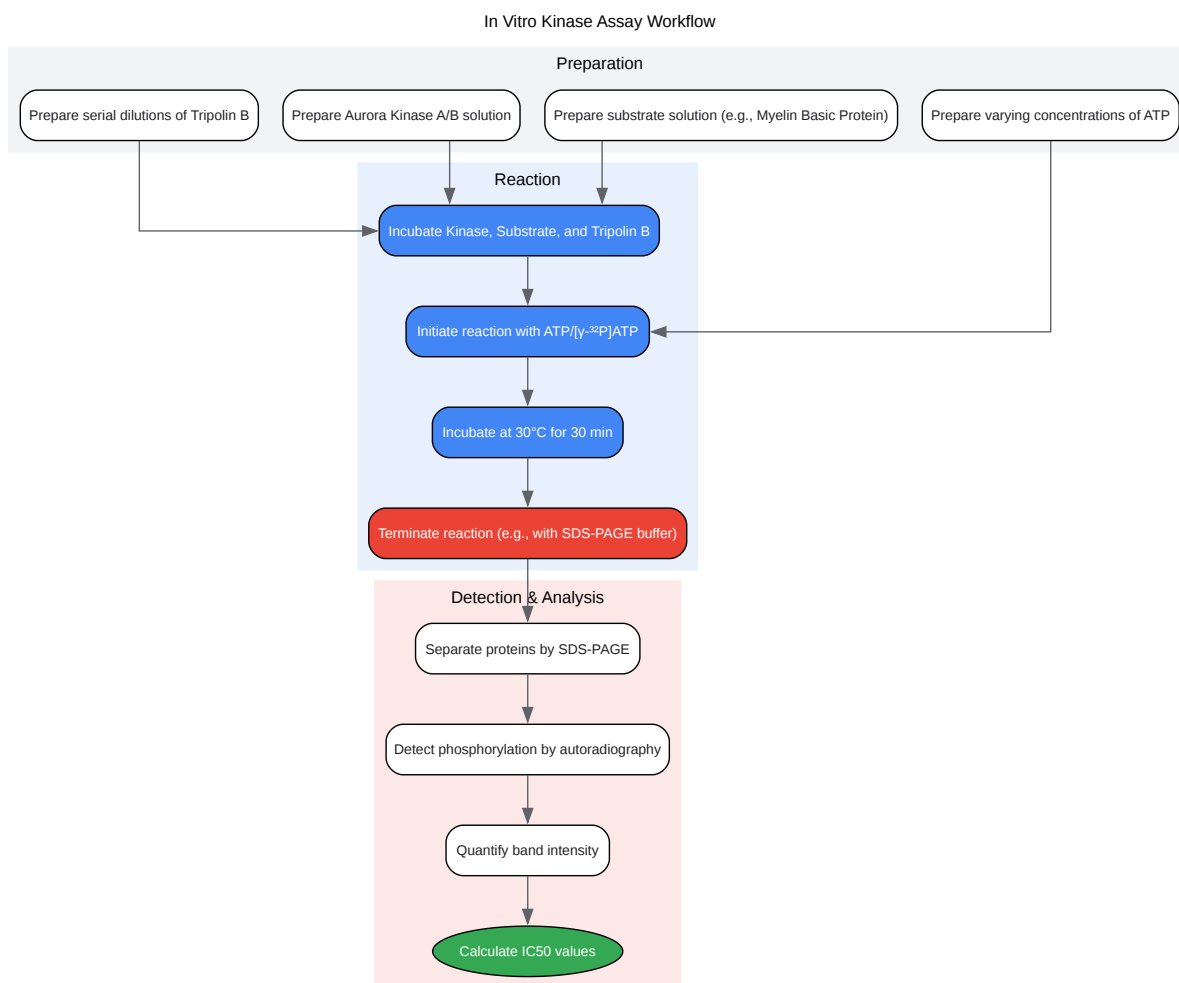
#### Methodology:

- **Reaction Setup:** To a solution of oxindole (1 equivalent) in ethanol, add imidazole-5-carboxaldehyde (1 equivalent).
- **Catalysis:** Add a catalytic amount of piperidine to the mixture.
- **Reaction:** Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography.
- **Work-up:** After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
- **Isolation:** Collect the precipitate by filtration and wash with cold ethanol.

- Purification: Recrystallize the crude product from ethanol to yield pure **Tripolin B**.
- Characterization: Confirm the structure and purity of the final product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## In Vitro Aurora Kinase Inhibition Assay (ATP-Competition)

This protocol is designed to determine the  $\text{IC}_{50}$  of **Tripolin B** against Aurora kinases and to assess its ATP-competitive nature.



[Click to download full resolution via product page](#)

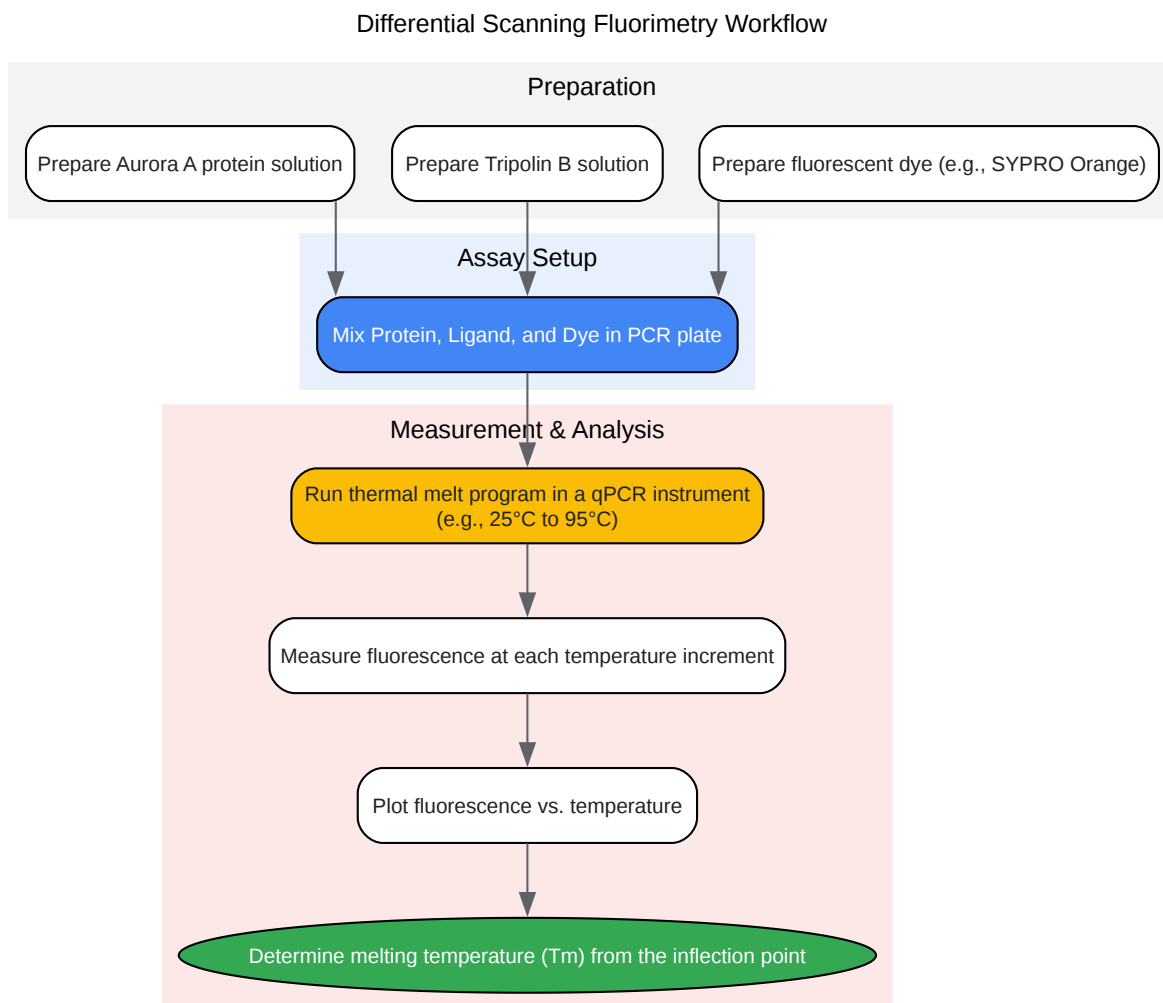
Caption: Workflow for in vitro Aurora kinase inhibition assay.

#### Methodology:

- **Reagents:** Recombinant human Aurora A or Aurora B kinase, Myelin Basic Protein (MBP) as a substrate, [ $\gamma$ - $^{32}$ P]ATP, unlabeled ATP, kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl<sub>2</sub>, 5 mM  $\beta$ -glycerophosphate, 2 mM DTT, 0.1 mM Na<sub>3</sub>VO<sub>4</sub>), and **Tripolin B**.
- **Assay Plate Preparation:** Serially dilute **Tripolin B** in DMSO and add to a 96-well plate.
- **Reaction Mixture:** Prepare a master mix containing the kinase and MBP in the kinase assay buffer. Add this mixture to the wells containing **Tripolin B**.
- **Pre-incubation:** Incubate the plate at room temperature for 10 minutes.
- **Reaction Initiation:** To determine ATP competition, prepare solutions with varying fixed concentrations of unlabeled ATP mixed with a constant amount of [ $\gamma$ - $^{32}$ P]ATP. Add the ATP solution to the wells to start the reaction.
- **Incubation:** Incubate the plate at 30°C for 30 minutes.
- **Termination:** Stop the reaction by adding SDS-PAGE loading buffer.
- **Detection:** Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film.
- **Analysis:** Quantify the band corresponding to phosphorylated MBP. Plot the percentage of inhibition against the **Tripolin B** concentration for each ATP concentration and determine the IC<sub>50</sub> values using non-linear regression analysis.

## Differential Scanning Fluorimetry (DSF)

This protocol is used to assess the binding of **Tripolin B** to Aurora A by measuring the change in the protein's thermal stability.



[Click to download full resolution via product page](#)

Caption: Workflow for Differential Scanning Fluorimetry.

Methodology:

- Reagents: Purified recombinant Aurora A protein, **Tripolin B** in DMSO, SYPRO Orange dye, and a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

- **Reaction Mixture:** In a 96-well PCR plate, prepare a reaction mixture containing the Aurora A protein, SYPRO Orange dye (at a final concentration of 5x), and either **Tripolin B** or DMSO (as a control). The final volume in each well should be uniform (e.g., 25  $\mu$ L).
- **Instrumentation:** Place the plate in a real-time PCR instrument.
- **Thermal Melt Program:** Set up a temperature ramp from 25°C to 95°C, with a ramp rate of 1°C/minute.
- **Data Collection:** Measure the fluorescence of SYPRO Orange at each temperature increment.
- **Data Analysis:** Plot the fluorescence intensity as a function of temperature. The melting temperature ( $T_m$ ) is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melting curve. The change in melting temperature ( $\Delta T_m$ ) is calculated by subtracting the  $T_m$  of the protein with DMSO from the  $T_m$  of the protein with **Tripolin B**. A positive  $\Delta T_m$  indicates ligand-induced stabilization.

## Conclusion

**Tripolin B** serves as a valuable tool compound for in vitro studies of Aurora A and Aurora B kinases. Its ATP-competitive inhibitory mechanism has been established through biochemical assays. However, its lack of cellular activity suggests potential issues with cell permeability, efflux, or intracellular metabolism, which are important considerations for drug development professionals. The experimental protocols provided herein offer a foundation for the further investigation of **Tripolin B** and other similar small molecule inhibitors.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Tripolin B molecular weight and formula C<sub>12</sub>H<sub>9</sub>N<sub>3</sub>O]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2566831#tripolin-b-molecular-weight-and-formula-c12h9n3o]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)